1-Decanoylglycerol

Description

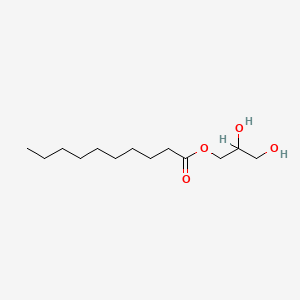

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Decanoylglycerol chemical and physical properties

An In-Depth Technical Guide to 1-Decanoylglycerol: Chemical, Physical, and Biological Properties for the Research Professional

Introduction: Understanding this compound

This compound, also widely known by its synonym monocaprin, is a monoacylglycerol—a class of lipids composed of a glycerol molecule esterified to a single fatty acid.[1] In this case, the fatty acid is decanoic acid (also known as capric acid), a ten-carbon saturated fatty acid. This structure imparts an amphiphilic nature to the molecule, with a polar glycerol head and a nonpolar fatty acid tail, underpinning its utility as an emulsifying agent in the food and cosmetic industries.[2]

Beyond its role as a surfactant, this compound has garnered significant attention from the scientific community for its potent biological activities.[][4][5] It exhibits broad-spectrum antimicrobial properties against various pathogens, including enveloped viruses, bacteria, and fungi.[4][5][6] This activity, combined with its favorable safety profile, makes it a compound of interest for applications ranging from food preservation to novel therapeutic and drug delivery systems.[2][7] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details its analytical characterization, and explores its synthesis and biological significance, offering a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

The functional characteristics of this compound are dictated by its fundamental chemical and physical properties. It is a monoglyceride where the decanoyl group is attached to one of the glycerol's hydroxyl groups.[8] While the esterification can occur at position 1 (α-monocaprin) or 2 (β-monocaprin), commercial preparations are often a racemic mixture of 1-decanoyl-rac-glycerol.

Core Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dihydroxypropyl decanoate | [8] |

| Synonyms | Monocaprin, 1-Monocaprin, Glyceryl monocaprate, Glycerol 1-monodecanoate, Decanoic acid 1-monoglyceride | [1][2][4][9][10] |

| CAS Number | 2277-23-8 (for 1-Decanoyl-rac-glycerol) | [2][10][11] |

| Molecular Formula | C₁₃H₂₆O₄ | [2][8][9][10] |

| Molecular Weight | 246.34 g/mol | [7][8][9][10] |

| InChI | InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | [2][8][9][10] |

| InChIKey | LKUNXBRZDFMZOK-UHFFFAOYSA-N | [2][8][9][10] |

| SMILES | CCCCCCCCCC(=O)OCC(CO)O | [8] |

Key Physical Characteristics

The physical state and solubility of this compound are critical determinants of its application, from formulation development to its behavior in biological systems.

| Property | Value | Source |

| Appearance | White to light yellow powder, crystal, or colorless to pale yellow liquid. | [2] |

| Melting Point | 51.4 °C | [7] |

| Boiling Point | 309.35°C (rough estimate) | [7] |

| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. Less soluble in water. | [2][12] |

| pKa | 13.16 ± 0.20 (Predicted) | [7] |

| Storage Temperature | -20°C for long-term storage. | [7][9][10] |

Due to its hydrophobic ten-carbon chain, this compound has limited solubility in water.[2] However, the presence of two free hydroxyl groups on the glycerol backbone allows it to participate in hydrogen bonding, enabling its function as an emulsifier to stabilize oil-in-water mixtures.[2]

Spectroscopic Data and Analytical Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. Understanding the expected spectral signatures is essential for quality control and experimental validation.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. Electron impact (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺): m/z = 246.34

-

Key Fragments: Fragmentation patterns will typically involve cleavage of the ester bond and losses related to the glycerol backbone. Common fragments may include ions corresponding to the decanoyl acylium ion [C₁₀H₁₉O]⁺ at m/z = 155 and fragments resulting from the loss of water or parts of the glycerol moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The following are predicted shifts for a solution in a solvent like CDCl₃.

¹H NMR Spectroscopy (Predicted):

-

δ ~0.88 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the decanoyl chain.

-

δ ~1.26 ppm (broad multiplet, 12H): Methylene groups (-CH₂-) of the decanoyl chain (C4-C9).

-

δ ~1.63 ppm (quintet, 2H): Methylene group β to the carbonyl (-CH₂-CH₂-C=O).

-

δ ~2.35 ppm (triplet, 2H): Methylene group α to the carbonyl (-CH₂-C=O).

-

δ ~3.60-4.20 ppm (multiplet, 5H): Protons on the glycerol backbone (-CH₂-O-C=O, -CH(OH)-, -CH₂(OH)). This region will show complex splitting due to diastereotopic protons and coupling between adjacent protons. The two hydroxyl protons (-OH) will appear as broad singlets, which can be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

δ ~174 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~70 ppm: Glycerol carbon bearing the secondary hydroxyl group (-CH(OH)-).

-

δ ~65 ppm: Glycerol carbon attached to the ester oxygen (-CH₂-O-C=O).

-

δ ~63 ppm: Glycerol carbon bearing the primary hydroxyl group (-CH₂(OH)).

-

δ ~34 ppm: Methylene carbon α to the carbonyl (-CH₂-C=O).

-

δ ~22-32 ppm: Remaining methylene carbons of the decanoyl chain.

-

δ ~14 ppm: Terminal methyl carbon (-CH₃) of the decanoyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

~3350 cm⁻¹ (broad): O-H stretching from the two hydroxyl groups.

-

~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic methylene and methyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching from the ester carbonyl group.

-

~1100-1200 cm⁻¹ (strong): C-O stretching from the ester and alcohol groups.

Synthesis and Purification Workflow

This compound is typically synthesized via the direct esterification of glycerol with decanoic acid, often using an acid catalyst, or through the glycerolysis of tricaprin (the triglyceride of decanoic acid). The following outlines a generalized laboratory protocol for direct esterification.

Experimental Protocol: Direct Esterification of Glycerol

Objective: To synthesize this compound by reacting glycerol with decanoic acid.

Materials:

-

Glycerol (anhydrous)[13]

-

Decanoic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, to facilitate water removal)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.2 equivalents), decanoic acid (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid. Add toluene to the flask.

-

Reaction Execution: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the esterification, which is collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC) to observe the consumption of decanoic acid.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.

-

Neutralization: Wash the organic phase sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired 1-monoglyceride from unreacted starting materials, diglycerides, and triglycerides.

-

Characterization: Confirm the identity and purity of the collected fractions using the spectroscopic methods described in Section 2.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

This compound is not merely an excipient; it is a biologically active molecule with significant potential. Its primary mechanism of antimicrobial action is believed to involve the disruption of the lipid bilayers of cell membranes and viral envelopes, leading to leakage and lysis.

Key Biological Activities:

-

Antiviral: Demonstrates potent virucidal activity against enveloped viruses such as Herpes Simplex Virus and Human Immunodeficiency Virus (HIV).[5]

-

Antibacterial: It is highly effective against various food-borne pathogens. It is particularly active against Campylobacter jejuni, but also inhibits the growth of Staphylococcus aureus, Salmonella spp., and Escherichia coli.[6][16]

-

Antifungal: Shows activity against the yeast Candida albicans.[4][5]

-

Apoptotic Agent: Some studies suggest it may act as a potential apoptotic agent in T-cells.[][7]

These activities lead to its use and investigation in several fields.

Logical Map of Properties to Applications

Caption: Relationship between core properties and industrial applications.

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[11] Standard laboratory precautions, such as wearing eye shields and gloves, are recommended.[10] It is considered a combustible solid but does not present an explosion hazard.[10][11]

-

Handling: No special measures are required for general handling. In case of contact, standard first aid is sufficient: supply fresh air for inhalation, rinse eyes with water, and consult a doctor if symptoms persist after swallowing.[11]

-

Storage: For long-term stability and to maintain its purity, this compound should be stored at -20°C.[7][9][10] For shipping, it is typically sent at ambient temperature.[10]

Conclusion

This compound is a multifaceted molecule whose value extends far beyond its traditional role as an emulsifier. Its well-defined chemical and physical properties, combined with its significant antimicrobial activity and favorable safety profile, make it a compound of high interest for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic signature is crucial for its synthesis and quality control, while knowledge of its biological functions opens new avenues for its application in food science, cosmetics, and advanced pharmaceutical formulations. This guide serves as a technical foundation for harnessing the full potential of this versatile monoacylglycerol.

References

- 1. Exposome-Explorer - 1-Decanoyl-rac-glycerol (Compound) [exposome-explorer.iarc.fr]

- 2. CAS 2277-23-8: this compound | CymitQuimica [cymitquimica.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MONOCAPRIN | 2277-23-8 [chemicalbook.com]

- 8. This compound | C13H26O4 | CID 92926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. 1-Decanoyl-rac-glycerol = 99 2277-23-8 [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. echelon-inc.com [echelon-inc.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. 112-13-0 CAS MSDS (Decanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 1-Decanoyl-rac-glycerol - Biochemicals - CAT N°: 26888 [bertin-bioreagent.com]

1-Decanoylglycerol CAS number and synonyms

An In-Depth Technical Guide to 1-Decanoylglycerol: Properties, Synthesis, Biological Activity, and Analysis

Introduction

This compound, a monoacylglycerol (MAG), is a lipid molecule composed of a glycerol backbone esterified to one decanoic acid (capric acid) molecule at the sn-1 position. This compound, while structurally simple, occupies a significant position at the intersection of lipid metabolism, cellular signaling, and antimicrobial activity. Its amphiphilic nature, stemming from the hydrophilic glycerol head and the hydrophobic 10-carbon fatty acid tail, dictates its utility as an emulsifier in the food and cosmetic industries.[1][2] For researchers, its importance lies in its role as a key metabolic intermediate and a bioactive signaling molecule, making it a subject of interest in drug development and nutritional science.[1][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, synthesis, multifaceted biological roles, and analytical quantification methodologies.

Chemical Abstract Service (CAS) Number and Synonyms

The identity of this compound is primarily associated with two CAS numbers:

-

CAS Number 2277-23-8: This number specifically refers to 1-Decanoyl-rac-glycerol , indicating a racemic mixture of the R and S enantiomers at the C2 position of the glycerol backbone.[4][5] This is the most commonly cited CAS number for this compound in research and commercial contexts.

-

CAS Number 26402-22-2: This number is often associated with the broader term "Monocaprin" and may refer to an incompletely defined mixture of decanoylglycerol isomers (i.e., 1- and 2-decanoylglycerol).[6][7]

For clarity and specificity in research applications, referencing CAS number 2277-23-8 is recommended.

A variety of synonyms are used in literature and commercial listings to refer to this compound.[6] Understanding these is crucial for comprehensive literature searches.

Common Synonyms:

-

Monocaprin[4]

-

Glyceryl monocaprate[6]

-

1-Monocaprin[1]

-

Glyceryl caprate[6]

-

1-Monodecanoin[2]

-

Glycerol α-monodecanoate[5]

-

MG(10:0/0:0/0:0)[9]

Physicochemical Properties

This compound is typically a white to light-yellow crystalline powder or a colorless to pale-yellow liquid, a state dependent on its purity and ambient temperature.[1][4] Its medium-chain fatty acid component makes it soluble in organic solvents while conferring low solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₄ | [6] |

| Molecular Weight | 246.34 g/mol | [4][6] |

| Appearance | White to light yellow powder/crystal or colorless to pale yellow liquid | [1][4] |

| Storage Temperature | -20°C | [4][5] |

| IUPAC Name | 2,3-dihydroxypropyl decanoate | [6][7] |

| InChI Key | LKUNXBRZDFMZOK-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of monoglycerides can be achieved through chemical or enzymatic routes. While traditional chemical glycerolysis (reaction between triglycerides and glycerol at high temperatures) can produce monoglycerides, it often results in a mixture of mono-, di-, and triglycerides, requiring high energy input and yielding undesirable by-products.[10]

Enzymatic synthesis is now the preferred method for producing high-purity this compound under mild conditions, offering higher yields and selectivity.[10][11] The most common approach is the direct esterification of glycerol with decanoic acid, catalyzed by a lipase enzyme. Lipases, particularly those that are 1,3-regiospecific, selectively catalyze esterification at the primary hydroxyl groups of glycerol, favoring the formation of 1-monoglycerides.[12]

Detailed Protocol: Enzymatic Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis, which is environmentally friendly and simplifies product purification.[11]

1. Materials:

-

Decanoic acid (Capric acid)

-

Glycerol

-

Immobilized lipase (e.g., from Candida antarctica or Mucor miehei)

-

Molecular sieves (optional, for water removal)

-

2-Propanol (for enzyme washing)

-

Batch reactor with temperature control and magnetic stirring

2. Procedure:

-

Reactant Preparation: Combine decanoic acid and glycerol in the batch reactor. For optimal selectivity towards monoglyceride formation, a stoichiometric molar ratio (1:1) is recommended.[11] A large excess of glycerol can increase reaction rates but may complicate downstream purification.

-

Enzyme Addition: Add the immobilized lipase to the reactant mixture. An enzyme concentration of approximately 5-10% (w/w) of the total reactants is a typical starting point.[11]

-

Reaction Conditions:

-

Heat the mixture to the optimal temperature for the chosen lipase, typically between 50-70°C. A temperature of 60°C is often effective.[11]

-

Stir the reaction mixture continuously to ensure adequate mixing and to minimize mass transfer limitations.

-

(Optional) To drive the equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by performing the reaction under a vacuum or by adding activated molecular sieves to the reactor.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time (e.g., every hour for 5-6 hours). The consumption of decanoic acid and the formation of mono-, di-, and triglycerides can be quantified using gas chromatography (GC) after silylation of the samples.[11]

-

Termination and Product Recovery:

-

Once the desired conversion is achieved (typically >80% conversion of fatty acid), stop the reaction by filtering out the immobilized enzyme.[11] The enzyme can be washed with 2-propanol, dried, and reused.

-

The resulting product mixture will contain this compound, unreacted starting materials, and some di- and triglycerides.

-

-

Purification: For high-purity this compound, purification is necessary. Molecular distillation is a highly effective method for separating monoglycerides from other components based on their different volatilities.[10]

Biological Activity and Mechanisms of Action

This compound is not merely an inert lipid; it exhibits significant biological activities, functioning as an antimicrobial agent and a signaling molecule.

Antimicrobial Activity

Monocaprin is known to possess potent antimicrobial activity, particularly against Gram-positive bacteria and certain enveloped viruses and fungi like Candida albicans.[2][13] Its efficacy against Gram-positive bacteria such as Streptococcus faecium and Staphylococcus aureus is well-documented.[13][14] The mechanism of action is distinct from simple membrane disruption or lysis. Evidence suggests that this compound and related compounds act as enzymatic effectors. In Streptococcus faecium, it stimulates the activity of autolysins, which are endogenous enzymes that degrade the bacterial cell wall, leading to cell death.[14] This targeted mechanism makes it an interesting candidate for development as a therapeutic or preservative agent.

Role as a TRPV1 Agonist

The Transient Receptor Potential Vanilloid 1 (TRPV1), famously known as the capsaicin receptor, is a non-selective cation channel involved in detecting noxious heat and chemical stimuli, playing a key role in pain signaling.[15][16] Research has identified certain endogenous lipids as TRPV1 agonists, and this compound falls into this category. Monoacylglycerols with saturated fatty acid chains of C8 to C12, including this compound, can activate the TRPV1 channel.[15] This activation induces calcium influx into TRPV1-expressing cells, such as sensory neurons.[15] While its potency is lower than that of capsaicin, its ability to activate this critical pain and temperature sensor implicates it in endogenous signaling pathways that may modulate nociception and thermoregulation.

Metabolic Role in the Monoacylglycerol Acyltransferase (MGAT) Pathway

This compound is a key substrate in the monoacylglycerol (MAG) pathway of triacylglycerol (TAG) synthesis.[17][18] This pathway is particularly dominant in the small intestine for the absorption of dietary fat but is also active in other tissues like the liver and adipose tissue.[18][19]

In this pathway, monoacylglycerol acyltransferases (MGATs) catalyze the acylation of a monoacylglycerol with a fatty acyl-CoA to produce a diacylglycerol (DAG).[20] This DAG can then be further acylated by diacylglycerol acyltransferase (DGAT) to form TAG, which can be stored in lipid droplets or packaged into lipoproteins for secretion.[19][20] By serving as a substrate for MGAT enzymes, this compound is a central intermediate connecting the breakdown products of dietary fats to the synthesis of complex neutral lipids for energy storage and transport.

Analytical Methodologies

Accurate quantification of this compound in biological matrices (e.g., plasma, tissues) or formulations requires sensitive and specific analytical methods. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][21]

| Method | Derivatization Required? | Key Advantages | Key Disadvantages |

| GC-MS | Yes (typically silylation, e.g., with BSTFA) | Excellent chromatographic resolution of isomers; well-established fragmentation patterns for identification. | Requires derivatization which adds a step to sample prep; high temperatures can cause degradation of some lipids. |

| LC-MS/MS | No | High throughput; high sensitivity and specificity using MRM; suitable for complex matrices with minimal cleanup. | May have difficulty separating regio-isomers (1- vs. 2-MAG) without optimized chromatography. |

Detailed Protocol: Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in human plasma using a stable isotope-labeled internal standard, which is critical for correcting analytical variability.[22]

1. Materials and Reagents:

-

Human plasma collected in K₂-EDTA tubes

-

This compound analytical standard

-

This compound-d₅ (or other stable isotope-labeled) internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid

-

Methanol (MeOH), HPLC grade

-

Toluene, HPLC grade

-

UHPLC-MS/MS system (e.g., triple quadrupole)

2. Sample Preparation (Liquid-Liquid Extraction):

-

Thawing and Spiking: Thaw frozen plasma samples on ice. In a clean tube, add 100 µL of plasma. Spike with a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution of this compound-d₅ in ethanol).

-

Extraction: Add 500 µL of ice-cold toluene to the plasma. Vortex vigorously for 1 minute to ensure complete protein precipitation and lipid extraction.[22]

-

Phase Separation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. This will result in a clear upper organic layer (containing lipids) and a lower aqueous layer with a protein pellet.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as ACN/Water (50:50, v/v). Vortex thoroughly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

-

Gradient: A typical gradient would start at ~30% B, ramp up to 100% B to elute the lipid, hold, and then re-equilibrate at initial conditions. Total run time is typically under 10 minutes.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[21]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

This compound: Precursor ion [M+H]⁺ m/z 247.2 → Product ion m/z 155.1 (loss of glycerol and water)

-

This compound-d₅ (IS): Precursor ion [M+H]⁺ m/z 252.2 → Product ion m/z 155.1

-

4. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the endogenous this compound to the internal standard.

-

Generate a calibration curve using known concentrations of the analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and subjected to the same extraction procedure.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[6][23] However, standard laboratory safety practices should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.[14][23]

-

Storage: Store in a tightly sealed container in a freezer at -20°C for long-term stability.[4][5]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[23]

Conclusion

This compound is a multifaceted monoacylglycerol with established roles as an industrial emulsifier, a bioactive antimicrobial agent, and a key intermediate in lipid metabolism and cellular signaling. Its ability to activate the TRPV1 receptor and serve as a substrate in the MGAT pathway highlights its significance in physiological and pathophysiological processes. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers in lipidomics, pharmacology, and food science. The methodologies outlined in this guide provide a robust framework for the continued investigation and application of this important lipid molecule.

References

- 1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 2277-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Monoglyceride - Wikipedia [en.wikipedia.org]

- 4. diglib.tugraz.at [diglib.tugraz.at]

- 5. lookchem.com [lookchem.com]

- 6. Determining monoacylglycerol positional isomers as trimethylsilyl (TMS) derivatives by GC-MS [agris.fao.org]

- 7. 1-Decanoyl-rac-glycerol | LGC Standards [lgcstandards.com]

- 8. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2277-23-8|2,3-Dihydroxypropyl decanoate|BLD Pharm [bldpharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in Streptococcus faecium ATCC 9790 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmbreports.org [bmbreports.org]

- 21. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. WO2013122599A1 - Enzymatic production of monoglycerides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antibacterial Mechanism of Action of 1-Decanoylglycerol

Introduction

In an era marked by the escalating challenge of antimicrobial resistance, the exploration of novel antibacterial agents is a critical priority for the scientific and medical communities. Among the promising candidates are medium-chain monoglycerides, naturally occurring lipids that have demonstrated significant antimicrobial properties. This technical guide focuses on 1-decanoylglycerol, also known as monocaprin, a monoglyceride of capric acid. This compound is a compound of considerable interest due to its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and drug development professionals. We will delve into its primary mode of action—the disruption of the bacterial cell membrane—and explore the experimental methodologies employed to elucidate these mechanisms.

The Molecular Profile of this compound

This compound is a glycerol ester derived from the ten-carbon saturated fatty acid, decanoic acid (capric acid).[4] Its amphipathic nature, characterized by a polar glycerol head group and a non-polar acyl chain, is fundamental to its biological activity.[5] This structure allows it to interact with the phospholipid bilayers of bacterial cell membranes, initiating a cascade of events that ultimately lead to bacterial cell death.[3][6]

| Compound | Chemical Formula | Molecular Weight | Structure |

| This compound | C13H26O4 | 246.34 g/mol | A glycerol molecule esterified with one decanoic acid molecule. |

Core Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary antibacterial mechanism of this compound is the perturbation and disruption of the bacterial cell membrane.[3][6] This process can be conceptualized as a multi-step interaction that compromises the structural and functional integrity of this vital cellular barrier.

Insertion into the Lipid Bilayer

The initial step involves the insertion of the this compound molecule into the bacterial cell membrane. The hydrophobic decanoyl chain readily partitions into the hydrophobic core of the lipid bilayer, while the hydrophilic glycerol head remains oriented towards the aqueous environment. This intercalation disrupts the ordered packing of the phospholipid molecules.[7]

Alteration of Membrane Fluidity and Permeability

The integration of this compound into the membrane increases its fluidity and permeability.[7][8] This is due to the creation of defects in the lipid packing, which allows for the leakage of small molecules and ions across the membrane. The influx and efflux of substances that are normally tightly regulated disrupt the electrochemical gradients essential for cellular processes.

Pore Formation and Membrane Lysis

At higher concentrations, the accumulation of this compound molecules within the membrane can lead to the formation of transient pores or channels.[9] This action is often described as a "detergent-like" effect. The formation of these pores results in a significant loss of intracellular contents, including ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell lysis.[8]

Caption: Proposed mechanism of this compound's antibacterial action.

Preferential Activity Against Gram-Positive Bacteria

This compound generally exhibits greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1][10][11] This selectivity is attributed to the structural differences in their cell envelopes. Gram-positive bacteria possess a thick, exposed peptidoglycan layer that is more readily permeable to amphipathic molecules. In contrast, Gram-negative bacteria have a protective outer membrane composed of lipopolysaccharides (LPS), which acts as a barrier to the penetration of hydrophobic compounds.[12]

Potential Intracellular Effects

While membrane disruption is the primary mechanism, it is plausible that this compound, once it gains entry into the cell, could have secondary intracellular targets. The disruption of the cell membrane would lead to a cascade of downstream effects, including:

-

Metabolic Disruption: The loss of ion gradients across the membrane would cripple essential metabolic processes such as ATP synthesis, which relies on the proton motive force.[13]

-

Enzyme Inhibition: The altered intracellular environment could lead to the denaturation or inhibition of essential enzymes.

-

Stimulation of Autolysins: Some related compounds, like dodecylglycerol, have been shown to stimulate autolysin activity, leading to the enzymatic breakdown of the cell wall.[14]

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the antibacterial mechanism of compounds like this compound. The following section details the protocols for key assays.

Membrane Permeabilization Assays

These assays are designed to detect damage to the bacterial cell membrane by monitoring the influx of fluorescent probes that are normally membrane-impermeable.

Outer Membrane Permeabilization: NPN Uptake Assay

The N-phenyl-1-naphthylamine (NPN) uptake assay is used to assess the permeabilization of the outer membrane of Gram-negative bacteria.[15][16] NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the cells twice with a buffer such as 5 mM HEPES (pH 7.2).

-

Cell Resuspension: Resuspend the washed cells in the same buffer to a final optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

NPN Addition: Add NPN to a final concentration of 10 µM and allow it to equilibrate with the outer membrane.

-

Addition of this compound: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the outer membrane, signifying its permeabilization.

Inner Membrane Permeabilization: Propidium Iodide Uptake Assay

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[15][16] When the inner membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

-

Cell Harvesting and Washing: Pellet the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

-

Cell Resuspension: Resuspend the cells in PBS to an OD600 of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

PI Addition: Add PI to a final concentration of 2 µM.

-

Addition of this compound: Introduce different concentrations of this compound to the wells.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

-

Data Analysis: A time-dependent increase in fluorescence indicates the permeabilization of the inner membrane.

Caption: General workflow for membrane permeabilization assays.

Visualization of Membrane Damage

Microscopy techniques provide direct visual evidence of the morphological changes induced by this compound on bacterial cells.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography of bacteria and can reveal changes such as membrane blebbing, wrinkling, and lysis.[17]

Protocol:

-

Treatment: Incubate bacterial cells with and without this compound for a specified time.

-

Fixation: Fix the cells with a solution of glutaraldehyde (e.g., 2.5%) to preserve their structure.

-

Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: Critical point dry the samples to remove the ethanol without causing structural damage.

-

Coating: Sputter-coat the dried cells with a thin layer of a conductive metal, such as gold or palladium.

-

Imaging: Visualize the samples using a scanning electron microscope.

Transmission Electron Microscopy (TEM)

TEM allows for the visualization of the internal structures of the bacterial cell, providing high-resolution images of the cell wall, membrane, and cytoplasm.[18]

Protocol:

-

Treatment and Fixation: Treat and fix the bacterial cells as described for SEM.

-

Post-fixation: Post-fix the cells with osmium tetroxide to enhance contrast.

-

Dehydration and Embedding: Dehydrate the cells and embed them in a resin (e.g., Epon).

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further increase contrast.

-

Imaging: Examine the sections under a transmission electron microscope.

Assessment of Metabolic Disruption

These methods evaluate the impact of this compound on the metabolic activity of bacteria.

ATP Bioluminescence Assay

This assay quantifies the amount of adenosine triphosphate (ATP), a key indicator of metabolic activity, in a bacterial population.[19]

Protocol:

-

Treatment: Expose bacterial cultures to this compound for a defined period.

-

ATP Extraction: Lyse the bacterial cells to release intracellular ATP.

-

Luminometry: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Measurement: Measure the light output using a luminometer.

-

Data Analysis: A decrease in luminescence in treated samples compared to controls indicates a reduction in metabolic activity.

Raman Microspectroscopy

This technique can probe the metabolic state of single bacterial cells by detecting the incorporation of stable isotopes, such as deuterium from heavy water (D2O), into cellular macromolecules.[20]

Protocol:

-

Treatment in D2O-containing medium: Incubate bacteria in a medium containing D2O in the presence or absence of this compound.

-

Sample Preparation: Wash and mount the cells on a suitable substrate for Raman analysis.

-

Raman Spectroscopy: Acquire Raman spectra from individual cells. The formation of C-D bonds, which have a characteristic Raman shift, is indicative of metabolic activity.

-

Data Analysis: A reduction in the C-D Raman signal in treated cells suggests an inhibition of metabolic processes.

Synergistic Interactions

There is evidence that the antibacterial activity of this compound can be enhanced when used in combination with other medium-chain monoglycerides, such as monolaurin (1-lauroylglycerol).[1][2] This synergy may arise from the complementary effects of different chain lengths on membrane disruption or from the formation of mixed micelles that are more effective at perturbing the lipid bilayer.

Conclusion

This compound is a promising antibacterial agent that primarily exerts its effect through the disruption of the bacterial cell membrane. Its amphipathic nature enables it to insert into and destabilize the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-positive bacteria. A comprehensive understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and development of new lipid-based antimicrobial therapies. Further research into potential intracellular targets and synergistic combinations will continue to refine our knowledge of this important class of antimicrobial compounds.

References

- 1. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjmonline.org [pjmonline.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS 2277-23-8: this compound | CymitQuimica [cymitquimica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Structure on the Interactions between Five Natural Antimicrobial Compounds and Phospholipids of Bacterial Cell Membrane on Model Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in Streptococcus faecium ATCC 9790 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

Whitepaper: The Pivotal Role of Monoglycerides in Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Monoglycerides (MGs), long considered mere metabolic intermediates in the breakdown and synthesis of triglycerides, have emerged as critical signaling molecules with profound implications for cellular function and disease. This guide delves into the core mechanisms of monoglyceride signaling, with a primary focus on the endocannabinoid 2-arachidonoylglycerol (2-AG). We will explore the enzymatic machinery governing the lifecycle of these lipid messengers, their interaction with downstream effectors, and their roles in regulating synaptic transmission, inflammation, and cancer progression. Furthermore, this document provides detailed experimental protocols and discusses the therapeutic landscape of targeting monoglyceride pathways, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction: A Paradigm Shift from Metabolism to Signaling

The cellular lipidome is not merely a structural or energy storage component; it is a dynamic source of signaling molecules that regulate a vast array of physiological processes. Within this complex network, monoglycerides represent a class of glycerides composed of a glycerol molecule linked to a single fatty acid.[1][2] While many MGs serve as intermediates in lipid metabolism, specific species, most notably 2-arachidonoylglycerol (2-AG), have been identified as potent, on-demand signaling lipids.[3][4]

2-AG is now recognized as the most abundant endogenous ligand for cannabinoid receptors (CB1 and CB2) in the body, playing a central role in the endocannabinoid system (ECS).[5][6] Its synthesis and degradation are tightly controlled by specific enzymes, allowing for precise spatial and temporal signaling. This system is integral to modulating neurotransmitter release, synaptic plasticity, pain sensation, and immune responses.[7][8] Dysregulation of 2-AG signaling is implicated in a range of pathologies, including neurodegenerative disorders, metabolic syndrome, and cancer, making the enzymes that control its lifecycle compelling targets for therapeutic intervention.[3][9] This guide provides an in-depth exploration of the synthesis, function, and analytical methodologies related to these critical signaling lipids.

The Lifecycle of Signaling Monoglycerides: Synthesis and Catabolism

The signaling capacity of 2-AG isstringently regulated by its metabolic pathway. Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids in response to specific cellular stimuli.[10] This ensures that its signaling is localized and transient.

Biosynthesis of 2-Arachidonoylglycerol

The primary pathway for 2-AG synthesis begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, which in turn activates Phospholipase C (PLC).[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] The generated DAG, enriched with arachidonic acid at the sn-2 position, is then hydrolyzed by a specific sn-1 diacylglycerol lipase (DAGL) to produce 2-AG.[12][13] Two main isoforms, DAGLα and DAGLβ, are responsible for 2-AG synthesis in the brain and other tissues.[5][14]

The causality here is critical: a rise in intracellular calcium, often triggered by the initial stimulus, is a key event that promotes PLC activation, thereby linking cellular excitation directly to the production of this lipid messenger.[10]

Caption: Biosynthesis and degradation pathway of 2-arachidonoylglycerol (2-AG).

Degradation of 2-Arachidonoylglycerol

The termination of 2-AG signaling is primarily accomplished through enzymatic hydrolysis by monoacylglycerol lipase (MAGL) .[3][15] MAGL is a serine hydrolase that breaks down 2-AG into arachidonic acid (AA) and glycerol.[15] This enzyme is responsible for hydrolyzing approximately 85% of 2-AG in the brain, making it the principal regulator of endocannabinoid tone.[15][16] The arachidonic acid released by MAGL activity is not an inert byproduct; it serves as a crucial precursor for the synthesis of prostaglandins and other eicosanoids, thereby linking endocannabinoid signaling with inflammatory pathways.[3][9]

Other enzymes, such as α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12), also contribute to 2-AG hydrolysis, though to a lesser extent than MAGL.[10][17]

Mechanisms of Monoglyceride Signaling

The Endocannabinoid System: Retrograde Signaling

The most well-characterized function of 2-AG is as a retrograde messenger at synapses.[8][10] In this capacity, 2-AG is synthesized in the postsynaptic neuron in response to depolarization and/or receptor stimulation. It then travels backward across the synaptic cleft to bind to presynaptic CB1 receptors.[8][18]

Activation of the presynaptic CB1 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that typically results in the inhibition of voltage-gated calcium channels and the suppression of neurotransmitter release.[10] This mechanism, known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), allows postsynaptic neurons to transiently reduce their incoming synaptic input, representing a fundamental form of synaptic plasticity.[5][14]

Caption: Retrograde signaling mechanism of 2-AG at a synapse.

Non-Cannabinoid Receptor Signaling

While the effects of 2-AG are predominantly mediated by CB1 and CB2 receptors, evidence suggests the existence of other targets. Some monoglyceride species have been proposed to interact with other receptors, such as the orphan G protein-coupled receptor GPR119 and peroxisome proliferator-activated receptors (PPARs).[17] Furthermore, the metabolic products of monoglycerides are themselves potent signaling molecules. As mentioned, the hydrolysis of 2-AG by MAGL is a primary source of arachidonic acid for prostaglandin synthesis, which are key mediators of inflammation and pain.[3][12] This positions MAGL at a critical intersection between the endocannabinoid and eicosanoid signaling pathways.[9][19]

Pathophysiological Implications and Therapeutic Targeting

The widespread influence of monoglyceride signaling pathways makes them relevant to numerous disease states.

Role in Cancer

The role of MAGL in cancer is complex and appears to be context-dependent. Several studies have reported that MAGL is highly expressed in aggressive cancer cells, where it drives tumor growth and migration by supplying fatty acids for the synthesis of pro-tumorigenic signaling lipids.[3][20] In these contexts, inhibition of MAGL reduces cancer cell aggressiveness.[3] Conversely, other studies have suggested a tumor-suppressive role for MAGL in colorectal cancer, potentially through interactions with the PI3K/Akt signaling pathway.[21][22][23] This highlights the need for further research to delineate the specific roles of monoglyceride signaling in different cancer types.

| Cancer Type | Reported MAGL Role | Key Finding | Citation(s) |

| Ovarian, Breast, Melanoma | Pro-Tumorigenic | High MAGL expression correlates with aggressiveness; inhibition reduces migration. | [3] |

| Prostate Cancer | Pro-Tumorigenic | MAGL activity terminates anti-tumorigenic endocannabinoid signaling. | [3] |

| Colorectal Cancer | Tumor-Suppressive | MGL expression is reduced in primary tumors; overexpression suppresses colony formation. | [21][22] |

| Hepatocellular Carcinoma | Pro-Tumorigenic | Knockdown of MGL inhibited migration of cancer cells. | [3] |

Role in Neurodegenerative and Inflammatory Diseases

By elevating brain 2-AG levels, inhibition of MAGL has shown significant therapeutic potential in preclinical models of neurodegenerative and inflammatory conditions. Enhancing 2-AG signaling can be neuroprotective, reduce neuroinflammation, and alleviate anxiety-like behaviors.[8][24] Pharmacological blockade of MAGL protects against hepatic injury from oxidative stress and inflammation by a mechanism involving increased CB2 receptor signaling and reduced eicosanoid production.[9] Consequently, MAGL inhibitors are being actively investigated as novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, anxiety, and inflammatory pain.[3][8]

Methodologies for Studying Monoglyceride Signaling

Investigating the role of monoglycerides requires robust and sensitive analytical techniques. The "on-demand" nature and low physiological concentrations of these lipids necessitate carefully designed experimental workflows.

Experimental Protocol: Quantification of 2-AG by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of 2-AG from biological tissues. The core principle is to rapidly halt enzymatic activity, efficiently extract lipids, and use a sensitive mass spectrometry method for detection.

Causality of Choices:

-

Rapid Homogenization in Cold Solvent: Using ice-cold methanol with an internal standard immediately quenches all enzymatic activity (like MAGL), preventing artefactual changes in 2-AG levels post-collection. This is a critical self-validating step.

-

Folch Extraction: The chloroform/methanol/water mixture is a gold-standard method for partitioning lipids (which move to the chloroform layer) from aqueous cellular components, ensuring a clean sample.

-

Internal Standard: A deuterated analog of 2-AG (e.g., 2-AG-d8) is added at the very beginning. Because it behaves identically to endogenous 2-AG during extraction and ionization but has a different mass, it allows for precise quantification by correcting for sample loss at every step. This is essential for trustworthiness and reproducibility.

Step-by-Step Methodology:

-

Tissue Harvest & Homogenization:

-

Rapidly dissect tissue of interest and immediately freeze in liquid nitrogen.

-

Weigh the frozen tissue (~50 mg) and place it in a 2 mL tube containing 1 mL of ice-cold methanol with a known concentration of deuterated internal standard (e.g., 2-AG-d8).

-

Homogenize immediately using a bead beater or probe sonicator until the tissue is fully dispersed. Keep the sample on ice.

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of chloroform to the homogenate. Vortex vigorously for 1 minute.

-

Add 1.2 mL of water. Vortex again for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette.

-

-

Sample Preparation:

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable C18 reverse-phase HPLC column.

-

Elute lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify 2-AG and the internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both endogenous 2-AG and the 2-AG-d8 standard.

-

Caption: Experimental workflow for the quantification of 2-AG from tissues.

Conclusion and Future Directions

Monoglycerides, particularly 2-AG, have transitioned from being viewed as simple metabolic byproducts to being recognized as indispensable signaling molecules. Their synthesis, degradation, and receptor interactions form a sophisticated system for regulating neuronal activity, inflammation, and cellular metabolism. The central enzyme in this pathway, MAGL, stands out as a highly promising drug target for a multitude of human diseases. Future research will undoubtedly uncover additional roles for monoglyceride signaling and refine our understanding of their complex interplay with other lipid signaling networks. The continued development of selective chemical probes and advanced analytical methods will be paramount to fully harnessing the therapeutic potential of this fascinating class of lipid messengers.

References

- 1. Monoglyceride - Wikipedia [en.wikipedia.org]

- 2. biologyonline.com [biologyonline.com]

- 3. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

- 8. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 16. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Potential Tumor Suppressive Role of Monoglyceride Lipase in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potential tumor-suppressive role of monoglyceride lipase in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mgll monoglyceride lipase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

1-Decanoylglycerol as a Pro-Apoptotic Agent in T-Cells: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted induction of apoptosis in T-lymphocytes is a cornerstone of therapeutic strategies for autoimmune diseases, lymphoproliferative disorders, and graft-versus-host disease. Recently, certain lipids have emerged as potent modulators of cellular signaling and viability. This technical guide provides an in-depth exploration of 1-Decanoylglycerol (monocaprin), a naturally occurring monoglyceride, as a pro-apoptotic agent in T-cells. We synthesize current understanding of its mechanism of action, focusing on the induction of an intracellular calcium flux and the engagement of the intrinsic mitochondrial apoptosis pathway. This document serves as a practical resource for researchers, offering not only the theoretical framework but also detailed, validated protocols for investigating and confirming the pro-apoptotic efficacy of this compound in a laboratory setting.

Section 1: The Therapeutic Landscape of T-Cell Apoptosis

Section 2: this compound - A Bioactive Lipid

This compound is a monoglyceride consisting of a glycerol backbone esterified to one ten-carbon saturated fatty acid (decanoic acid or capric acid). As a lipid molecule, it has the potential to interact with and modulate cellular membrane dynamics and lipid-based signaling pathways. While diacylglycerols (DAGs) are well-established second messengers in T-cell activation, recruiting and activating key signaling proteins like Protein Kinase C (PKC) and RasGRP1, the direct role of monoglycerides like this compound is less characterized but appears to be distinct and potent.[6][7]

Section 3: The Pro-Apoptotic Mechanism of this compound in T-Cells

Key Mechanistic Events:

-

Induction of Intracellular Calcium Flux: A primary initiating event following T-cell treatment with monoglyceride derivatives is a significant increase in intracellular calcium.[8] This flux is a critical upstream signal in many apoptotic pathways. The causality is underscored by the finding that both extracellular and intracellular calcium chelators can inhibit this effect.

-

Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are the central regulators of the intrinsic apoptotic pathway.[9][10] This family includes anti-apoptotic members (e.g., Bcl-2, Mcl-1, Bcl-xL) that preserve mitochondrial integrity and pro-apoptotic members (e.g., Bax, Bak) that permeabilize the mitochondrial outer membrane.[11] The observation that Bcl-2 overexpression rescues T-cells from this compound-induced death strongly implies that the compound shifts the balance in favor of pro-apoptotic members, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[8]

-

Caspase Activation: The commitment to apoptosis culminates in the activation of a cascade of cysteine proteases known as caspases. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and -7, which execute the final stages of cell death by cleaving a multitude of cellular substrates.[1] The ability of caspase inhibitors to block this compound-mediated apoptosis confirms that this is a caspase-dependent process.[8]

While this compound is not a diacylglycerol, its structural similarity to DAG suggests a potential interaction with DAG-regulated pathways, such as those involving Protein Kinase C (PKC) isoforms. In T-cells, novel PKCs like PKC-θ are crucial for activation signaling.[12][13] It is plausible that this compound could either interfere with these pathways or trigger alternative, pro-apoptotic signals.

Caption: Proposed signaling pathway for this compound-induced T-cell apoptosis.

Section 4: Experimental Validation Workflow

To rigorously test the hypothesis that this compound induces T-cell apoptosis via the intrinsic pathway, a multi-assay approach is essential. The following workflow provides a logical sequence of experiments designed to move from phenotypic observation to mechanistic insight. This self-validating system ensures that each step confirms and builds upon the last.

Caption: A logical workflow for the experimental validation of this compound's pro-apoptotic effect.

Section 5: Detailed Experimental Protocols

The following protocols are presented as a robust starting point for investigation. It is crucial to include appropriate controls, such as vehicle-treated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine or etoposide (positive control).

Protocol 5.1: T-Cell Culture and Treatment

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Preparation of this compound Stock: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. Causality Note: DMSO is used as the solvent due to the lipophilic nature of the compound; it is essential to ensure the final DMSO concentration in the culture medium is non-toxic and consistent across all conditions, typically ≤ 0.1%.

-

Cell Seeding: Seed Jurkat cells in a multi-well plate (e.g., 24-well plate) at a density of 5 x 10⁵ cells/mL in fresh medium.

-

Treatment: Add the this compound stock solution to the cell culture to achieve the desired final concentrations (e.g., a dose-response range of 10, 25, 50, 100 µM). Also, include a vehicle control (DMSO only). Incubate for various time points (e.g., 6, 12, 24 hours).

Protocol 5.2: Quantification of Apoptosis by Annexin V & PI Staining

This method quantifies apoptosis by detecting phosphatidylserine (PS) translocation to the outer cell membrane, an early apoptotic event.[14] Propidium Iodide (PI) is used to identify cells that have lost membrane integrity, characteristic of late apoptosis or necrosis.[15]

-

Cell Harvesting: After treatment, collect cells from each well into 1.5 mL microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes at 4°C.[16]

-

Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the centrifugation and washing step once more.[17]

-

Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer. Causality Note: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is required for this assay to work correctly.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the 100 µL cell suspension.[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[19]

| Population | Annexin V Staining | PI Staining | Interpretation |

| Lower-Left Quadrant | Negative | Negative | Viable Cells[17] |

| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells[17] |

| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells[17] |

| Upper-Left Quadrant | Negative | Positive | Necrotic Cells/Debris |

Protocol 5.3: Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the key executioner caspases, -3 and -7, providing a direct functional measure of the apoptotic cascade.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[20] This reagent typically contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), luciferase, and cell lysis components.[20]

-

Assay Plate Setup: After the desired treatment period with this compound, transfer 100 µL of the cell suspension from each well of the culture plate to a corresponding well of a white-walled 96-well assay plate.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light. Causality Note: The "add-mix-measure" format includes lysis agents that permeabilize the cells, allowing the caspase enzyme access to its substrate. The subsequent cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[20]

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.

| Treatment Condition | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 1,500 | 1.0 |

| This compound (25 µM) | 6,000 | 4.0 |

| This compound (50 µM) | 18,000 | 12.0 |

| Staurosporine (1 µM) | 25,500 | 17.0 |

Protocol 5.4: Analysis of Bcl-2 and PARP Cleavage by Western Blot

This protocol allows for the semi-quantitative analysis of specific proteins to confirm the involvement of the intrinsic pathway (Bcl-2 family) and the execution of apoptosis (PARP cleavage).[21]

-

Cell Lysis: Harvest and wash approximately 1-2 x 10⁶ treated cells. Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[22]

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[22] Causality Note: Wet transfer at 4°C is often recommended for Bcl-2 family proteins to ensure efficient transfer and protein integrity.[24]

-